molecular formula C11H14 B14660612 Bicyclo[4.4.1]undeca-1,3,5-triene CAS No. 38795-15-2

Bicyclo[4.4.1]undeca-1,3,5-triene

Cat. No.: B14660612
CAS No.: 38795-15-2
M. Wt: 146.23 g/mol
InChI Key: POQPGBIFWKXZAJ-UHFFFAOYSA-N
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Description

Bicyclo[4.4.1]undeca-1,3,5-triene is a bicyclic hydrocarbon characterized by a unique fused-ring system. Key properties include a molecular formula of C₁₁H₁₀ (inferred from related pentaene analogs) and a logP value of 3.373, indicating moderate hydrophobicity . Its complex bicyclic framework contributes to distinct electronic and steric properties, making it relevant in synthetic and theoretical chemistry.

Properties

CAS No.

38795-15-2

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

bicyclo[4.4.1]undeca-1,3,5-triene

InChI

InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,5-6H,3-4,7-9H2

InChI Key

POQPGBIFWKXZAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C(C1)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.4.1]undeca-1,3,5-triene typically involves the use of cycloheptatriene as a starting material. One common method includes the reaction of cycloheptatriene with a chromium tricarbonyl complex under reflux conditions in tetrahydrofuran (THF). The reaction proceeds through a series of steps, including the formation of a tricarbonyl intermediate and subsequent cyclization to yield the desired bicyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.4.1]undeca-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated bicyclic compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and ozone.

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reagents like bromine or chlorine can be used for electrophilic substitution, while organometallic reagents can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

Bicyclo[4.4.1]undeca-1,3,5-triene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its medicinal chemistry applications focuses on developing new therapeutic agents.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Bicyclo[4.4.1]undeca-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions that can modulate biological pathways. For instance, its derivatives may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Core Structural Variations

The bicyclo[4.4.1]undeca-1,3,5-triene framework differs from other bicyclic compounds in bridge size, ring strain, and conjugation:

Compound Name Bicyclo System Double Bonds Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 4.4.1 3 C₁₁H₁₀* ~142.2† N/A‡
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene 4.4.1 5 C₁₁H₁₀ 142.1971 2443-46-1
Bicyclo[4.2.0]octa-1,3,5-triene 4.2.0 3 C₈H₈ 104.15 694-87-1
Bicyclo[2.2.2]octa-2,5,7-triene 2.2.2 3 C₈H₈ 104.15 500-24-3
  • Bridge Size : The 4.4.1 system (two bridges of 4 and 1 carbons) introduces greater strain compared to smaller systems like 4.2.0 or 2.2.2, affecting reactivity .
  • Conjugation : The pentaene variant (5 double bonds) exhibits extended conjugation, enhancing stability and electronic delocalization compared to the triene .

Thermodynamic and Electronic Properties

Compound Name logP ΔfH°gas (kcal/mol) Ionization Energy (eV) Key Properties
This compound 3.373 N/A N/A Moderate hydrophobicity
Bicyclo[4.2.0]octa-1,3,5-triene N/A 47.7 ± 0.2 8.66–8.74 High ring strain, used in polymer synthesis
Bicyclo[2.2.2]octa-2,5,7-triene N/A N/A N/A Rigid, symmetric framework
  • Thermal Stability : The 4.4.1 system’s strain may reduce thermal stability compared to the more rigid 2.2.2 system.
  • Reactivity : Bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene) undergoes ring-opening reactions due to strain, whereas the 4.4.1 system’s reactivity is less documented but likely influenced by conjugation .

Computational and Theoretical Insights

  • QSPR Models : Bicyclo[4.4.1] systems show prediction errors in enthalpy calculations due to complex conjugation and strain, highlighting challenges in modeling multi-cyclic systems .

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